molecular formula C16H23NO5S B2721232 Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate CAS No. 892408-42-3

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate

Cat. No.: B2721232
CAS No.: 892408-42-3
M. Wt: 341.42
InChI Key: BYWZHBHLUWHUKI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The tosyloxymethyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. The azetidine ring can also participate in ring-opening reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is unique due to its combination of a tosyloxymethyl group and an azetidine ring, which provides specific reactivity and stability characteristics. This makes it particularly useful in synthetic chemistry for the development of complex molecules .

Properties

IUPAC Name

tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)21-11-13-9-17(10-13)15(18)22-16(2,3)4/h5-8,13H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWZHBHLUWHUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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